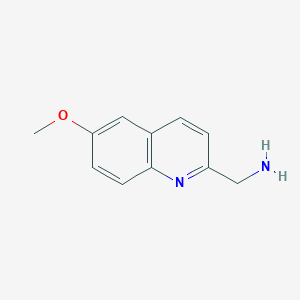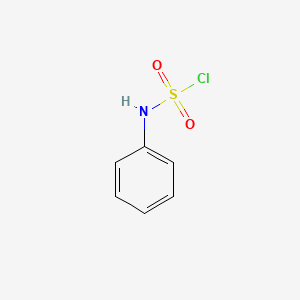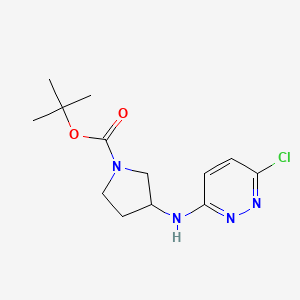
3-(dihydroxymethylidene)pyridine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dihydroxynicotinic acid . It is a member of the pyridine family and is derived from nicotinic acid. This compound is characterized by its molecular formula C6H5NO4 and is a conjugate acid of 2,6-dihydroxynicotinate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxynicotinic acid typically involves the hydroxylation of nicotinic acid. One common method includes the use of strong oxidizing agents under controlled conditions to introduce hydroxyl groups at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of 2,6-dihydroxynicotinic acid may involve multi-step synthesis starting from readily available precursors like nicotinic acid. The process often includes steps such as nitration, reduction, and hydroxylation, followed by purification techniques like crystallization or chromatography to obtain the final product with high purity .
Types of Reactions:
Oxidation: 2,6-dihydroxynicotinic acid can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of 2,6-dioxonicotinic acid.
Reduction: Formation of 2,6-dihydroxy-3-pyridinecarboxylic acid derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-dihydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-dihydroxynicotinic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in oxidative stress and inflammation.
Pathways Involved: The compound may modulate pathways related to antioxidant defense and cellular metabolism, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2,5-dihydroxynicotinic acid
- 3,5-dihydroxynicotinic acid
- 2,3-dihydroxynicotinic acid
Comparison: 2,6-dihydroxynicotinic acid is unique due to the specific positioning of the hydroxyl groups at the 2 and 6 positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its isomers. For instance, the 2,6-dihydroxy configuration may result in different reactivity and interaction with biological targets compared to the 2,5- or 3,5-dihydroxy configurations .
Eigenschaften
IUPAC Name |
3-(dihydroxymethylidene)pyridine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h1-2,10-11H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOPCHRDUXFILH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=O)C1=C(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)NC(=O)C1=C(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid](/img/structure/B7887249.png)



![[3,3'-Bipyridine]-6,6'-diamine](/img/structure/B7887286.png)





![2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol](/img/structure/B7887326.png)
![4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride](/img/structure/B7887339.png)
![[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate](/img/structure/B7887341.png)
